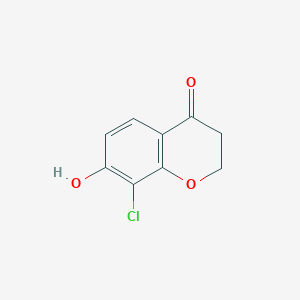
8-Chloro-7-hydroxychroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-hydroxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in drug design . The presence of a chlorine atom at the 8th position and a hydroxyl group at the 7th position in the chroman-4-one skeleton imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-hydroxychroman-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization in aqueous sodium hydroxide . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Formation of 8-chloro-7-oxochroman-4-one.
Reduction: Formation of 8-chloro-7-hydroxychroman-4-ol.
Substitution: Formation of 8-substituted-7-hydroxychroman-4-one derivatives.
Scientific Research Applications
8-Chloro-7-hydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-hydroxychroman-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and chlorine groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Chroman-4-one: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.
6-Chloro-7-hydroxychroman-4-one: Similar structure but with the chlorine atom at the 6th position.
7-Hydroxychroman-4-one: Lacks the chlorine atom, affecting its chemical reactivity and biological properties.
Uniqueness: 8-Chloro-7-hydroxychroman-4-one is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Properties
Molecular Formula |
C9H7ClO3 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
8-chloro-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7ClO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2 |
InChI Key |
MEHKJOFQLZLBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)

![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)

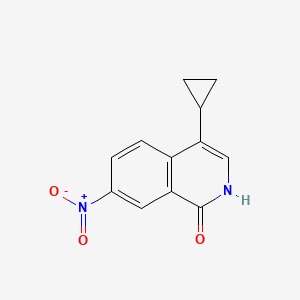
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
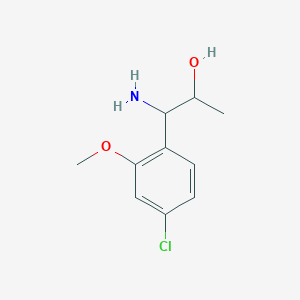
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
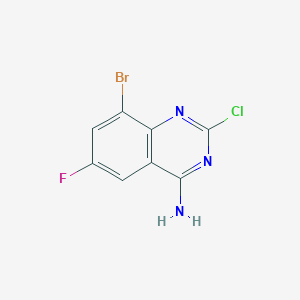
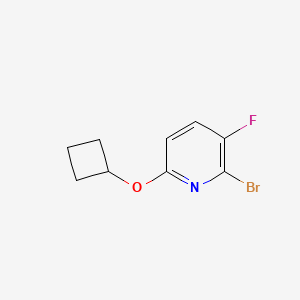
![7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
